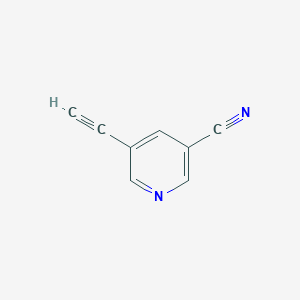

5-Ethynylnicotinonitrile

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethynylnicotinonitrile contribute to its versatility in scientific research. Unfortunately, specific details about these properties were not found in the search results.Scientific Research Applications

Synthesis and Antiviral Applications

5-Ethynylnicotinonitrile has been utilized in the synthesis of various compounds with antiviral properties. For instance, it has been involved in the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines, which showed activity against herpes simplex viruses, Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus (Yoon-suk Lee, Sun Min Park, & B. Kim, 2008).

Diagnostic and Probing Applications

This compound derivatives have been used as diagnostic probes. For example, an artificial nucleoside/nucleotide system, incorporating a compound similar to this compound, has been used as a biochemical probe to quantify translesion DNA synthesis in vitro and in vivo conditions (Jung-Suk Choi & A. Berdis, 2019).

Impact on Antitumor Activity

In cancer research, modifications of this compound have been studied for their role in enhancing the efficacy of antitumor drugs. For example, 5-Ethynyluracil, a derivative, has been shown to improve the antitumor activity of 5-fluorouracil by modulating its pharmacokinetics and enhancing its efficacy (D. Baccanari et al., 1993; S. Cao et al., 1994).

Exploration of Chemical Properties

Research has also been conducted on the properties and reactions of this compound derivatives. For instance, studies on the synthesis of 5-(tributylstannyl)isoxazoles, which involve ethynyltributylstannane, a compound related to this compound, have been done to explore their potential applications (Y. Kondo et al., 1989).

Applications in Biomolecular Studies

This compound derivatives have been used in the study of biomolecules. For example, in a method named RICK, the labeling of newly transcribed RNAs with derivatives of this compound was used to capture proteins bound to a wide range of RNAs, including nonpolyadenylated RNAs (X. Bao et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that nitrile-containing pharmaceuticals can enhance binding affinity to their targets

Mode of Action

Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance . The specific interaction of 5-Ethynylnicotinonitrile with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Nitrile-containing pharmaceuticals are known to have a broad range of clinical applications, suggesting they may interact with multiple biochemical pathways

Pharmacokinetics

Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs . More research is needed to outline the specific ADME properties of this compound and their impact on bioavailability.

Result of Action

As a nitrile-containing compound, it’s known to enhance binding affinity to its targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . The specific results of this compound’s action require further investigation.

properties

IUPAC Name |

5-ethynylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-7-3-8(4-9)6-10-5-7/h1,3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGKLLLDELXBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

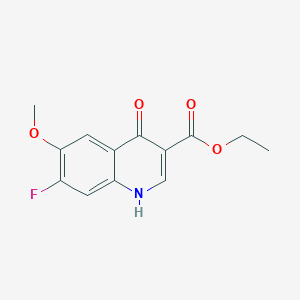

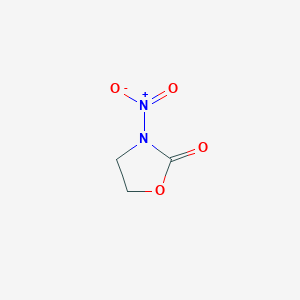

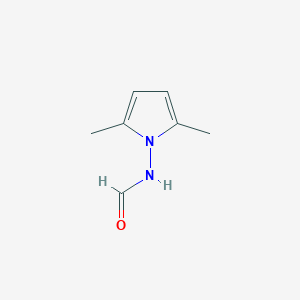

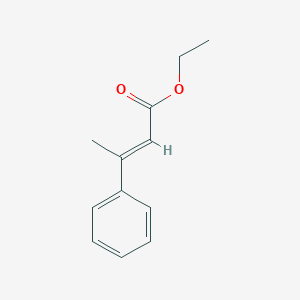

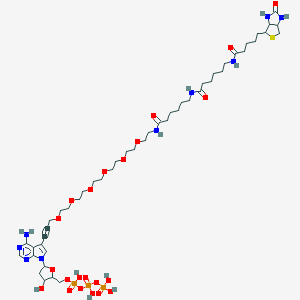

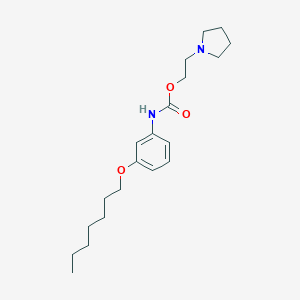

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)